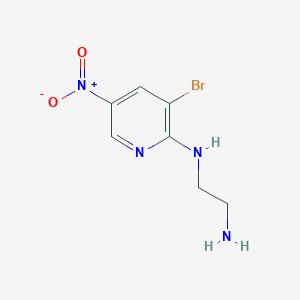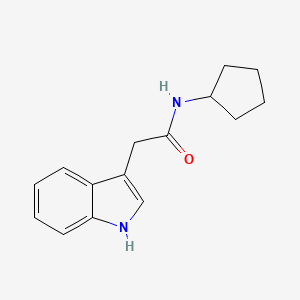
N-cyclopentyl-2-(1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole-3-acetic acid with cyclopentylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: N-cyclopentyl-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学研究应用
N-cyclopentyl-2-(1H-indol-3-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a modulator of biological pathways involving indole receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
作用机制
The mechanism of action of N-cyclopentyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as indole receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular pathways involved can vary depending on the specific biological context and the target receptors.
相似化合物的比较
N-cyclopentyl-2-(1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its specific cyclopentyl substitution, which can influence its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-cyclopentyl-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(17-12-5-1-2-6-12)9-11-10-16-14-8-4-3-7-13(11)14/h3-4,7-8,10,12,16H,1-2,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBOIPNDKXSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1,1-Dioxothiolan-3-yl)-[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7606760.png)
![4-[(2-Chlorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one](/img/structure/B7606774.png)
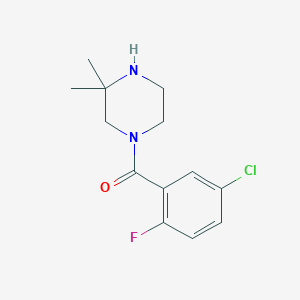
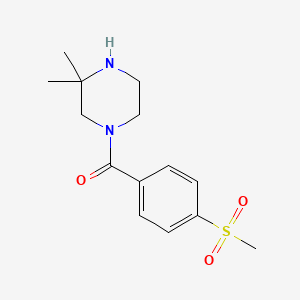
![1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine](/img/structure/B7606785.png)
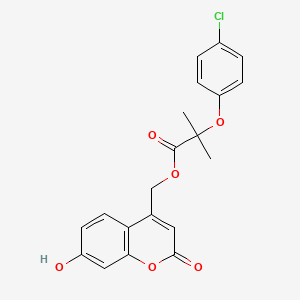
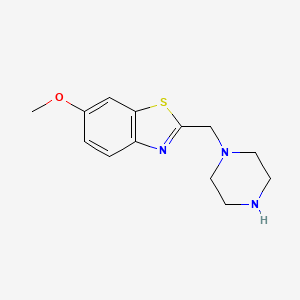
![1-[1-(4-Propylphenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B7606810.png)
![3-[(3-Bromo-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B7606812.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-5-fluoro-2-hydroxybenzamide](/img/structure/B7606820.png)
![5-[(3-Methoxyanilino)methyl]thiophene-3-carbonitrile](/img/structure/B7606825.png)
![[2-(2-Hydroxypropyl)azepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7606834.png)
![5-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B7606854.png)
